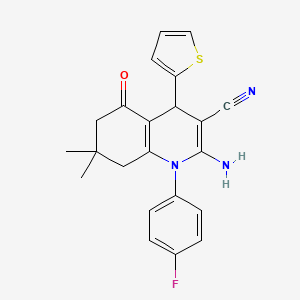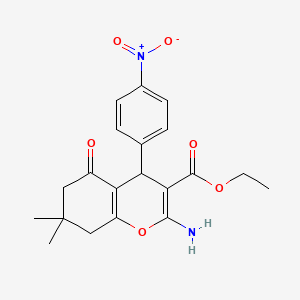
2-Amino-4-(4-methoxyphenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(4-methoxyphenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and a carbonitrile group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-methoxyphenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions (MCRs). One common method is the one-pot synthesis, which combines aldehydes, malononitrile, and dimedone in the presence of a suitable catalyst. For instance, the use of nano-cellulose/Ti(IV)/Fe3O4 as a natural-based magnetic nano-catalyst under solvent-free conditions has been reported to yield high efficiency .
Industrial Production Methods
Industrial production of this compound may involve scaling up the one-pot synthesis method. The use of heterogeneous catalysts, such as mesoporous silica materials, can facilitate the reaction and allow for easy separation and reuse of the catalyst. This approach aligns with green chemistry principles, emphasizing environmental sustainability and cost-effectiveness .
化学反応の分析
Types of Reactions
2-Amino-4-(4-methoxyphenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities and chemical properties .
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
作用機序
The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects .
類似化合物との比較
Similar Compounds
2-Amino-4-(3-hydroxy-4-phenoxyphenyl)-6-(4-substituted phenyl) nicotinonitriles: These compounds share a similar core structure and exhibit comparable biological activities.
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities, these compounds also feature an amino group and a nitrile group.
Uniqueness
What sets 2-Amino-4-(4-methoxyphenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and m-tolyl groups contribute to its specificity in binding to molecular targets, making it a valuable compound for further research and development .
特性
CAS番号 |
311320-33-9 |
|---|---|
分子式 |
C24H23N3O2 |
分子量 |
385.5 g/mol |
IUPAC名 |
2-amino-4-(4-methoxyphenyl)-1-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H23N3O2/c1-15-5-3-6-17(13-15)27-20-7-4-8-21(28)23(20)22(19(14-25)24(27)26)16-9-11-18(29-2)12-10-16/h3,5-6,9-13,22H,4,7-8,26H2,1-2H3 |
InChIキー |
NOCYVDILDSUTKL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)OC)C(=O)CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11532706.png)
![6-bromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11532714.png)
![N,N'-bis[(E)-(3,4-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11532719.png)
![2,4-dibromo-6-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11532720.png)
![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B11532731.png)
![2-methyl-3,5-dinitro-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11532735.png)
![4-{5-methyl-4-[(1E)-1-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}ethyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11532742.png)
![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11532751.png)

![N-(2,4-dimethylphenyl)-2-[(2Z)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11532765.png)
![4-(decyloxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11532768.png)
![6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11532774.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11532781.png)

